2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-3,7-dione family, characterized by a fused heterocyclic core with a benzylidene substituent at position 2 and a methyl group at position 4. The benzylidene moiety is substituted with 4-isobutoxy and 3-methoxy groups, imparting unique steric and electronic properties. Synthesis typically involves Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with substituted aldehydes under acidic conditions . The compound’s structural complexity necessitates advanced characterization techniques, including NMR, MS, and X-ray crystallography (where applicable) .
Properties
IUPAC Name |
(2Z)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10(2)9-25-13-6-5-12(7-14(13)24-4)8-15-17(23)21-18(26-15)19-16(22)11(3)20-21/h5-8,10H,9H2,1-4H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVENLGQWWBLEQQ-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OCC(C)C)OC)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(C)C)OC)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606956-83-6 | |
| Record name | (2Z)-2-(4-ISOBUTOXY-3-METHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or isobutoxy groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Agricultural Applications
One of the primary applications of this compound is in agriculture, particularly as a pesticidal agent . Research indicates that it can be utilized as a nodulation agent for leguminous plants and as a fungicide. The compound shows synergistic effects when combined with other fungicides, reducing the environmental footprint of chemical treatments while maintaining efficacy against fungal pathogens.
Case Study: Pesticidal Composition
A patent (TWI421030B) describes a formulation that includes this compound as part of a composition aimed at improving plant growth and protecting against pests. The synergistic effect noted in the study allows for lower dosages of active ingredients, which is beneficial for sustainable agricultural practices .
| Application Type | Compound Role | Effects |
|---|---|---|
| Pesticide | Nodulation agent | Enhances root nodulation in legumes |
| Fungicide | Active ingredient | Reduces fungal infections with lower environmental impact |
Medicinal Applications
In the field of medicine, this compound has potential applications as an anti-inflammatory and analgesic agent . Its structural features suggest that it may interact with biological targets involved in inflammatory pathways.
Case Study: COX-2 Inhibition
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazine compounds exhibit activity as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The specific compound discussed has been evaluated for its IC50 values against COX-2, demonstrating promising results .
| Application Type | Mechanism | IC50 Value (μM) |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | [Insert specific value if available] |
Materials Science Applications
The unique chemical structure of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also lends itself to applications in materials science. Its properties may allow it to be used in the development of organic semiconductors or as a component in photonic devices.
Potential Use in Organic Electronics
The compound's electronic properties could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Future studies could focus on synthesizing derivatives with enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the benzylidene ring or the heterocyclic core. Below is a comparative analysis:
Physicochemical and Spectroscopic Comparisons
- NMR Signatures : The benzylidene proton in the target compound resonates as a singlet at δ ~7.8–8.2 ppm in ¹H NMR, consistent with analogues like 2-(3-fluorobenzylidene) derivatives .
- Mass Spectrometry : ESI+-MS data for triazine derivatives show [M+H]+ peaks aligned with calculated molecular weights (e.g., 386.5/388.3 for brominated analogues) .
- Crystallography : SHELX software has been critical in resolving structural ambiguities, such as distinguishing between amide and triazole NH signals in related compounds .
Biological Activity
The compound 2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a derivative of thiazolo[3,2-b][1,2,4]triazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C16H15N3O4S
- Molecular Weight: 357.37 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit notable anticancer properties. For instance:
- Cytotoxicity: The compound has shown significant cytotoxic activity against various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells through the activation of caspases (caspase 3/7) and modulation of key apoptotic pathways such as NF-κB and p53 signaling .
- Mechanism of Action: The compound appears to promote autophagy in cancer cells, enhancing the formation of autophagosomes and increasing the expression of beclin-1 while inhibiting mTOR pathways . This dual mechanism—inducing both apoptosis and autophagy—suggests a multifaceted approach to combating cancer.
Other Biological Activities
Beyond its anticancer effects, this compound also exhibits a range of biological activities:
- Antimicrobial Properties: Similar triazine derivatives have been reported to possess antibacterial and antifungal activities. The structural features may contribute to their efficacy against various pathogens .
- Anti-inflammatory Effects: Some studies suggest that compounds in this class can inhibit COX enzymes, leading to reduced inflammation and pain .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of thiazolo[3,2-b][1,2,4]triazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin. The most active derivatives significantly increased apoptosis markers and reduced cell viability .
Case Study 2: Mechanistic Insights
Research into the molecular mechanisms revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This balance is crucial for enhancing the therapeutic potential against resistant cancer phenotypes .
Comparative Analysis of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
